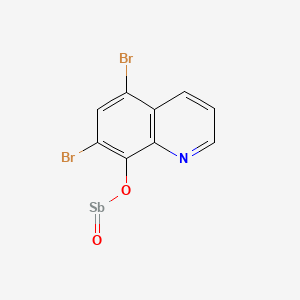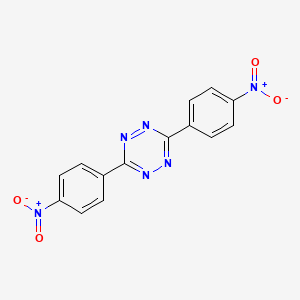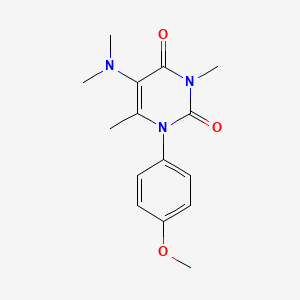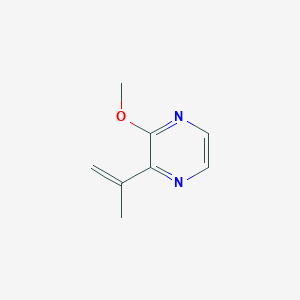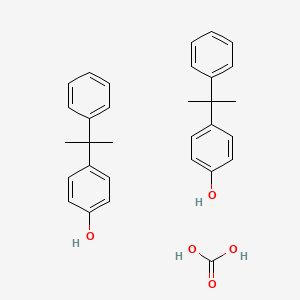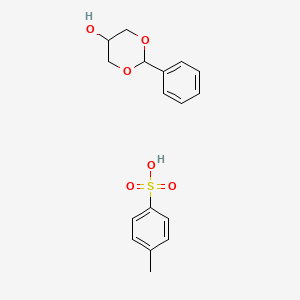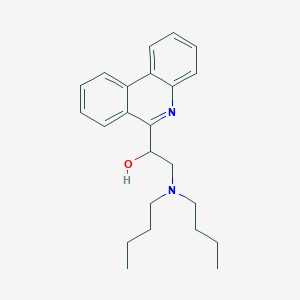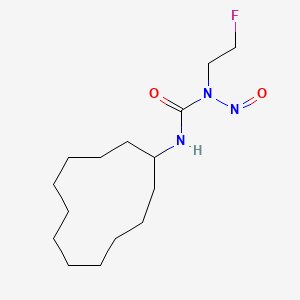
9b-Chlorododecahydro-1h-phenalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9b-Chlorododecahydro-1h-phenalene is a chemical compound with the molecular formula C13H21Cl It is a chlorinated derivative of dodecahydro-1h-phenalene, which is a saturated polycyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9b-Chlorododecahydro-1h-phenalene typically involves the chlorination of dodecahydro-1h-phenalene. This can be achieved through the reaction of dodecahydro-1h-phenalene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9b position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
9b-Chlorododecahydro-1h-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of dodecahydro-1h-phenalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of dodecahydro-1h-phenalene.
Aplicaciones Científicas De Investigación
9b-Chlorododecahydro-1h-phenalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9b-Chlorododecahydro-1h-phenalene involves its interaction with molecular targets through various pathways. The chlorine atom can participate in electrophilic interactions, while the hydrocarbon framework can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dodecahydro-1h-phenalene: The parent compound without the chlorine atom.
9b-Bromododecahydro-1h-phenalene: A brominated derivative with similar properties.
9b-Iodododecahydro-1h-phenalene: An iodinated derivative with distinct reactivity.
Uniqueness
9b-Chlorododecahydro-1h-phenalene is unique due to the presence of the chlorine atom at the 9b position, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
33343-40-7 |
|---|---|
Fórmula molecular |
C13H21Cl |
Peso molecular |
212.76 g/mol |
Nombre IUPAC |
9b-chloro-1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalene |
InChI |
InChI=1S/C13H21Cl/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12H,1-9H2 |
Clave InChI |
UIGRSQJTEJQBQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC3C2(C(C1)CCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


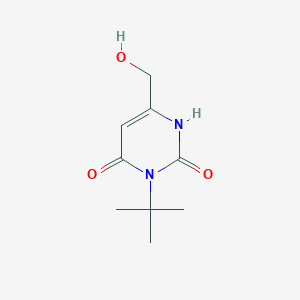
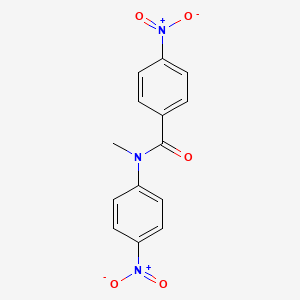
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
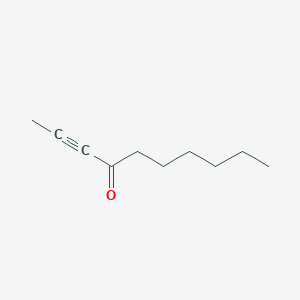
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)
